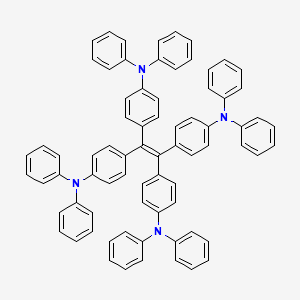
4,4',4'',4'''-(ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenylaniline) is an organic compound known for its unique structure and properties It consists of an ethene core with four N,N-diphenylaniline groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenylaniline) typically involves the reaction of 1,2-dibromoethane with N,N-diphenylaniline under nitrogen protection to form an intermediate. This intermediate is then reacted with 4-buten-1-amine in tetrahydrofuran (THF) solvent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenylaniline) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions where the phenyl groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenylaniline) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.
Mécanisme D'action
The mechanism of action of 4,4’,4’‘,4’‘’-(ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenylaniline) involves its interaction with specific molecular targets and pathways. For instance, in organic electronics, it functions as a charge transport material, facilitating the movement of electrons or holes through the device. This is achieved through its conjugated structure, which allows for efficient charge delocalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraphenol: This compound has hydroxyl groups instead of N,N-diphenylaniline groups.
1,1,2,2-Tetraphenylethylene: A simpler structure with four phenyl groups attached to an ethene core.
Tetrakis(4-aminophenyl)ethylene: Similar structure but with amino groups instead of N,N-diphenylaniline groups.
Uniqueness
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenylaniline) is unique due to its specific functional groups, which impart distinct electronic properties. This makes it particularly useful in applications requiring precise control over electronic characteristics, such as in organic electronics and advanced materials.
Propriétés
Formule moléculaire |
C74H56N4 |
|---|---|
Poids moléculaire |
1001.3 g/mol |
Nom IUPAC |
N,N-diphenyl-4-[1,2,2-tris[4-(N-phenylanilino)phenyl]ethenyl]aniline |
InChI |
InChI=1S/C74H56N4/c1-9-25-61(26-10-1)75(62-27-11-2-12-28-62)69-49-41-57(42-50-69)73(58-43-51-70(52-44-58)76(63-29-13-3-14-30-63)64-31-15-4-16-32-64)74(59-45-53-71(54-46-59)77(65-33-17-5-18-34-65)66-35-19-6-20-36-66)60-47-55-72(56-48-60)78(67-37-21-7-22-38-67)68-39-23-8-24-40-68/h1-56H |
Clé InChI |
HATRMKIPFKLNMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


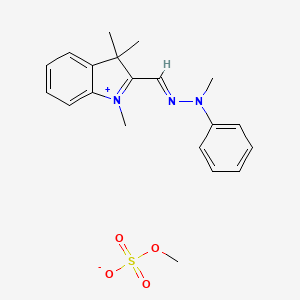

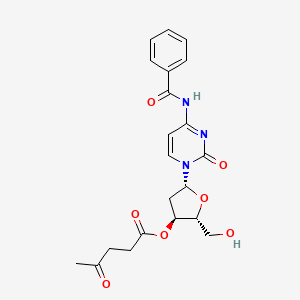
![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)
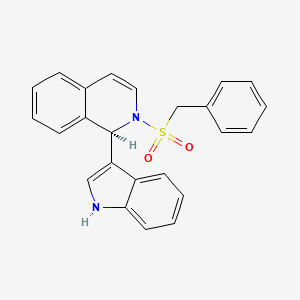
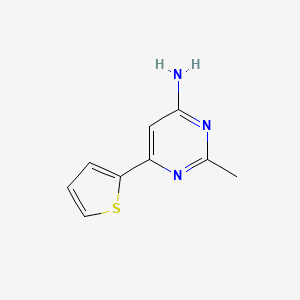
![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)
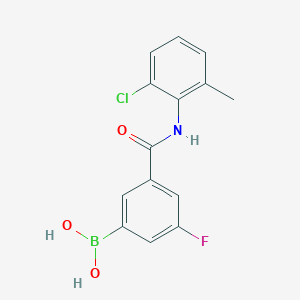
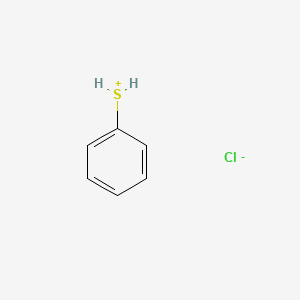
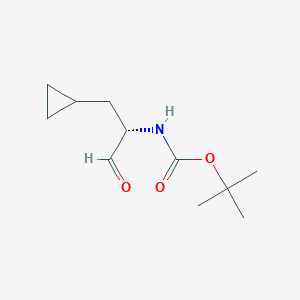
![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)



